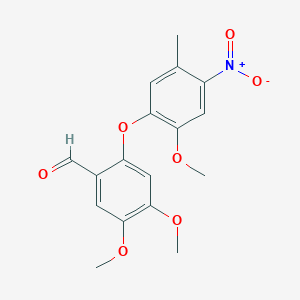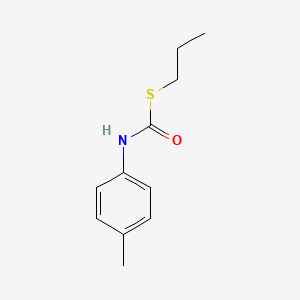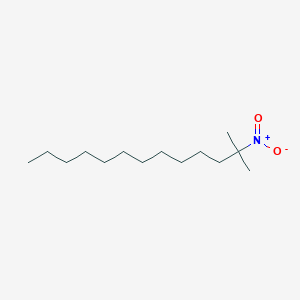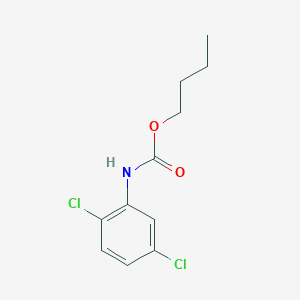
4,5-Dimethoxy-2-(2-methoxy-5-methyl-4-nitrophenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-(2-methoxy-5-methyl-4-nitrophenoxy)benzaldehyde is a complex organic compound with the molecular formula C17H17NO7 and a molecular weight of 347.328 g/mol This compound is characterized by its unique structure, which includes multiple methoxy groups and a nitrophenoxy moiety
Preparation Methods
The synthesis of 4,5-Dimethoxy-2-(2-methoxy-5-methyl-4-nitrophenoxy)benzaldehyde typically involves a series of organic reactions. One common synthetic route includes the nucleophilic substitution reaction of a suitable benzaldehyde derivative with a nitrophenoxy compound in the presence of a base
Chemical Reactions Analysis
4,5-Dimethoxy-2-(2-methoxy-5-methyl-4-nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethoxy-2-(2-methoxy-5-methyl-4-nitrophenoxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential effects on cellular processes.
Medicine: Although not widely used in clinical settings, it is studied for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(2-methoxy-5-methyl-4-nitrophenoxy)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
4,5-Dimethoxy-2-(2-methoxy-5-methyl-4-nitrophenoxy)benzaldehyde can be compared with other similar compounds, such as:
3,4-Dimethoxybenzaldehyde: This compound has a simpler structure with fewer functional groups and is used in different chemical reactions.
4-Methylbenzaldehyde: Known for its use in various organic syntheses, it lacks the nitrophenoxy moiety present in this compound.
The uniqueness of this compound lies in its combination of methoxy and nitrophenoxy groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
42138-46-5 |
|---|---|
Molecular Formula |
C17H17NO7 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
4,5-dimethoxy-2-(2-methoxy-5-methyl-4-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C17H17NO7/c1-10-5-17(15(23-3)7-12(10)18(20)21)25-13-8-16(24-4)14(22-2)6-11(13)9-19/h5-9H,1-4H3 |
InChI Key |
KUWMRKLHESUOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC2=CC(=C(C=C2C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)




![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)



![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)




